
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. This compound has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been found to exhibit low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Direcciones Futuras
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has shown great potential for therapeutic applications in various diseases. Future research should focus on the optimization of this compound derivatives with improved pharmacokinetic properties. The development of this compound-based drug delivery systems should also be explored. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea involves the reaction of cycloheptylamine with 2,5-dimethoxybenzoyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-15(20-2)14(11-13)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQKINHJPCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

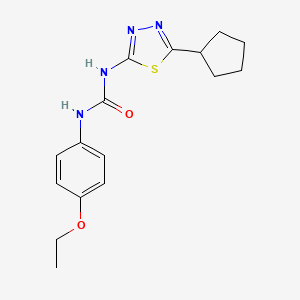
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

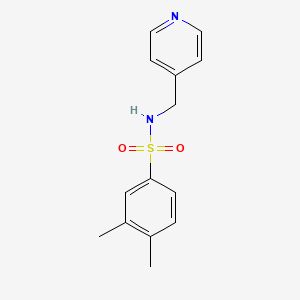

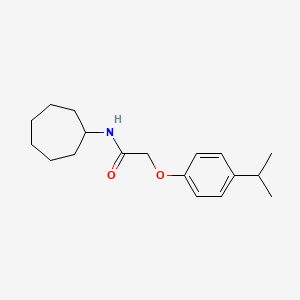

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)
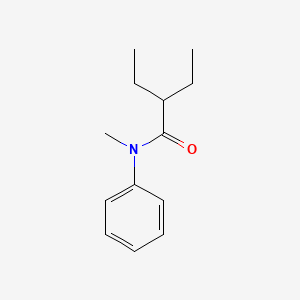
![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)
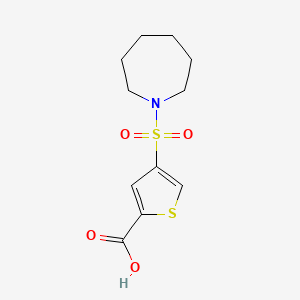
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)